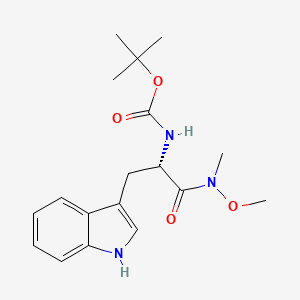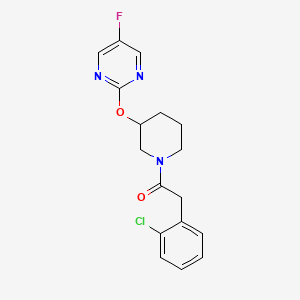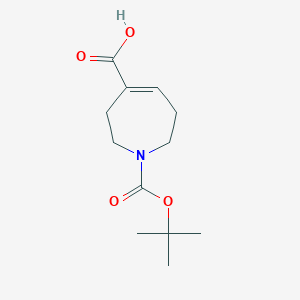
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine, also known as DFMTB, is a chiral amine that has gained significant attention in the field of organic chemistry due to its unique structure and properties. DFMTB is a synthetic compound that can be prepared through various methods, including asymmetric synthesis and resolution.
Mechanism Of Action
The mechanism of action of (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine is not well understood. However, it is believed that (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine acts as a chiral auxiliary, facilitating the synthesis of chiral compounds by controlling the stereochemistry of the reaction. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has also been shown to exhibit catalytic activity in various reactions, including asymmetric hydrogenation and transfer hydrogenation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine. However, studies have shown that (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine is non-toxic and does not exhibit any significant side effects. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has also been shown to be stable under various conditions, making it an ideal candidate for use in lab experiments.
Advantages And Limitations For Lab Experiments
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has several advantages for use in lab experiments. It is a chiral compound that can be easily synthesized and has high enantiomeric excess. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine is also stable under various conditions, making it an ideal candidate for use in lab experiments. However, one of the limitations of (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine is its high cost, which may limit its use in some experiments.
Future Directions
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has several potential future directions. One of the most promising areas of research is the development of new chiral catalysts based on (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine could also be used as a chiral building block for the synthesis of new biologically active compounds. Additionally, (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine could be explored for its potential use in the development of new materials, such as chiral liquid crystals and polymers.
Conclusion:
In conclusion, (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine is a chiral amine that has gained significant attention in the field of organic chemistry due to its unique structure and properties. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine can be synthesized through various methods, including asymmetric synthesis and resolution. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine is stable under various conditions, making it an ideal candidate for use in lab experiments. Future research directions for (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine include the development of new chiral catalysts, the synthesis of new biologically active compounds, and the exploration of its potential use in the development of new materials.
Synthesis Methods
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine can be synthesized through various methods, including asymmetric synthesis and resolution. One of the most common methods for preparing (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine is through the asymmetric hydrogenation of 4,4-difluoro-2,3,3-trimethylbutanone using a chiral rhodium catalyst. This method yields high enantiomeric excess and is widely used in the synthesis of (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine.
Scientific Research Applications
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has been explored as a potential chiral building block for the synthesis of biologically active compounds. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has also been investigated for its potential use in the development of new materials, such as chiral liquid crystals and polymers. In catalysis, (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has been used as a chiral ligand for various metal catalysts, including palladium, rhodium, and copper.
properties
IUPAC Name |
(2S)-4,4-difluoro-2,3,3-trimethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2N/c1-5(4-10)7(2,3)6(8)9/h5-6H,4,10H2,1-3H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMJWMXTFGIOAA-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C(C)(C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-imino-N-(3-methoxypropyl)-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2640688.png)








![N-{2-[(4-ethoxyanilino)carbonyl]phenyl}nicotinamide](/img/structure/B2640706.png)


![N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide](/img/structure/B2640709.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2640710.png)